molecular formula C23H22BrN3OS B455084 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B455084
M. Wt: 468.4g/mol
InChI Key: AVFZWFZNTGQVGE-UHFFFAOYSA-N
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Description

2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a bromophenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative.

    Attachment of the Bromophenoxy Moiety: The bromophenoxy group can be attached through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and quinoline moieties.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and quinoline groups.

    Reduction: Reduced forms of the carbonitrile group, such as primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
  • 2-Amino-4-{4-[(4-fluorophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
  • 2-Amino-4-{4-[(4-methylphenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile lies in its bromophenoxy moiety, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C23H22BrN3OS

Molecular Weight

468.4g/mol

IUPAC Name

2-amino-4-[4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22BrN3OS/c1-2-20-14(13-28-16-9-7-15(24)8-10-16)11-21(29-20)22-17-5-3-4-6-19(17)27-23(26)18(22)12-25/h7-11H,2-6,13H2,1H3,(H2,26,27)

InChI Key

AVFZWFZNTGQVGE-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Br

Canonical SMILES

CCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Br

Origin of Product

United States

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